
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane is a chemical compound with the molecular formula C₇H₁₈O₃Si₃ and a molecular weight of 234.473 g/mol . It is also known by other names such as cyclotrisiloxane, ethenylpentamethyl, and 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane . This compound is part of the siloxane family, which is characterized by silicon-oxygen bonds.
Preparation Methods
The synthesis of 2-ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of vinyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst . The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-2 atm. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone to form silanols and siloxanes.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) to produce silanes.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form different siloxane derivatives.
Scientific Research Applications
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced siloxane polymers and materials.
Biology: The compound is utilized in the development of biocompatible materials for medical devices.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: The compound is employed in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound allow it to form stable complexes with other molecules, facilitating its use in various applications. The pathways involved include the formation of siloxane networks and the stabilization of reactive intermediates .
Comparison with Similar Compounds
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane can be compared with other similar compounds such as:
2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane: Lacks the ethenyl group, making it less reactive in certain applications.
2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane: Another name for the same compound, highlighting its structural features.
This compound’s unique combination of vinyl and siloxane groups makes it particularly valuable in the synthesis of specialized materials and in various industrial applications.
Properties
CAS No. |
18395-32-9 |
|---|---|
Molecular Formula |
C7H18O3Si3 |
Molecular Weight |
234.47 g/mol |
IUPAC Name |
2-ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C7H18O3Si3/c1-7-13(6)9-11(2,3)8-12(4,5)10-13/h7H,1H2,2-6H3 |
InChI Key |
QKUBKYWIBHFWCE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


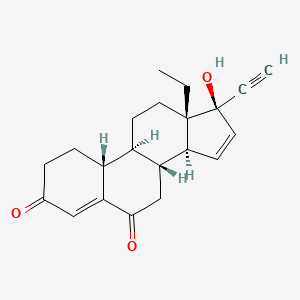
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)
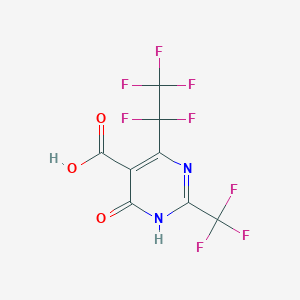
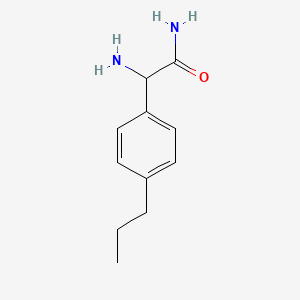
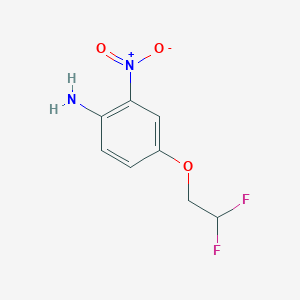
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
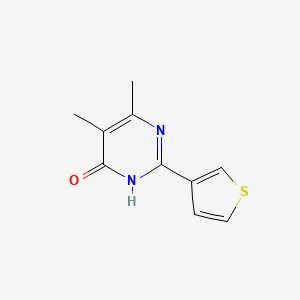
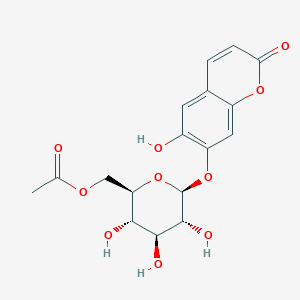
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)
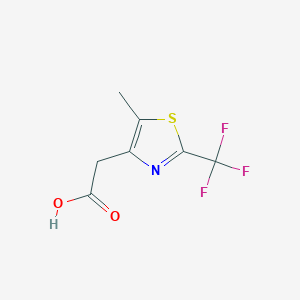
![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
amino}butanoic acid](/img/structure/B13433266.png)
